3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide
Description
The compound 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide (CAS: 2034443-71-3) is a heterocyclic organic molecule with a molecular formula of C20H25N5O2 and a molecular weight of 367.4 g/mol . Its structure comprises three key moieties:
- A 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl group, a bicyclic system with a nitrogen-rich aromatic core.
- A piperidin-4-yl group connected via a carbamoyl linker.
The compound’s SMILES representation (Cc1nc2c(c(N3CCC(NC(=O)c4cccn+c4)CC3)n1)CCCC2) highlights the spatial arrangement of these groups .
Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-oxidopyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-21-18-7-3-2-6-17(18)19(22-14)24-11-8-16(9-12-24)23-20(26)15-5-4-10-25(27)13-15/h4-5,10,13,16H,2-3,6-9,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKXBWVOYVVSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C[N+](=CC=C4)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions to yield tetrahydroquinazoline derivatives
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine moiety can be oxidized to form the pyridine oxide group.
Reduction: : Reduction reactions can be used to modify the quinazoline core or other functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized pyridine derivatives, reduced quinazoline derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as an inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are important in the metabolism of microorganisms. This makes it a candidate for the development of new antimicrobial agents.
Medicine
The compound's ability to inhibit enzymes involved in bacterial metabolism suggests its potential use in the treatment of bacterial infections, including tuberculosis and diabetes.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs targeting various diseases. Its structural complexity and biological activity make it a valuable asset in drug discovery and development.
Mechanism of Action
The mechanism by which 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide exerts its effects involves binding to specific molecular targets, such as enzymes involved in bacterial metabolism. By inhibiting these enzymes, the compound disrupts essential metabolic pathways, leading to the death of the bacteria.
Comparison with Similar Compounds
Structural Analysis
Heterocyclic Diversity: The target compound incorporates a tetrahydroquinazoline core, a feature absent in the analogs. This bicyclic system enhances rigidity and may improve binding affinity to hydrophobic pockets in biological targets . Analog 1 replaces the quinazoline with a tetrahydro-2H-pyran-4-yl-pyrazole system, reducing nitrogen content but introducing an oxygen atom, which could modulate solubility .
Molecular Weight and Complexity: The target compound’s higher molecular weight (367.4 vs.
Functional Group Commonalities :
- All three compounds share a pyridine 1-oxide group and carbamoyl linker , indicating conserved electronic properties in the pyridine region. This moiety’s polarity may enhance solubility and participation in charge-transfer interactions.
Biological Activity
3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide is a complex organic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its potential therapeutic applications and biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.5 g/mol. The structure includes a quinazoline ring fused with a piperidine ring and a pyridine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O₂ |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 2034596-29-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may inhibit certain enzymes involved in critical biochemical pathways, which can lead to various therapeutic effects. The exact molecular targets are still under investigation but may include protein kinases and other enzymes related to cell signaling pathways.
Anticancer Activity
Studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cell cycle progression .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit moderate to high activity against bacterial strains and fungi. The mechanism often involves the disruption of microbial membrane integrity or inhibition of essential metabolic pathways .
Case Studies
- Anticancer Efficacy : A study conducted on a series of quinazoline derivatives found that specific modifications in their structure enhanced their potency against breast cancer cells (MDA-MB-468). The compound's ability to induce apoptosis was linked to its interaction with apoptotic signaling pathways .
- Antimicrobial Evaluation : Another research project assessed the antibacterial effects of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .
Q & A
Basic Research Questions
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodological Answer : Utilize a one-pot, multi-step reaction protocol (e.g., coupling carbamoyl and tetrahydroquinazoline moieties) with controlled temperature and stoichiometric ratios. Monitor intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF/THF mixtures) to enhance solubility. Purity can be improved via recrystallization or column chromatography, validated by HPLC with UV detection at 254 nm. Impurity profiling should follow pharmacopeial guidelines, referencing analogs like those in and (e.g., residual solvent analysis via GC-MS) .
Q. What spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., pyridine 1-oxide protons at δ 8.2–8.5 ppm) and carbon shifts (e.g., tetrahydroquinazoline carbons at δ 20–30 ppm) to confirm regiochemistry .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C21H24N5O2: 394.1878; observed: 394.1882) .
- IR Spectroscopy : Identify key functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How to resolve discrepancies between computational predictions and experimental binding affinity data for this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using high-resolution receptor structures (e.g., X-ray crystallography data). Compare binding poses with experimental SAR studies. If discrepancies arise, re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvent models (implicit vs. explicit). Cross-validate with free-energy perturbation (FEP) calculations to quantify ΔΔG binding energies .
Q. What strategies are recommended for impurity profiling and quantification?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs or oxidation byproducts) using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile).
- Pharmacopeial Standards : Reference impurity thresholds from guidelines (e.g., EP/ICH Q3A), as exemplified in (e.g., ≤0.15% for specified impurities) .
- Stability Studies : Conduct accelerated degradation (40°C/75% RH) to identify hydrolytic or photolytic degradation pathways .
Q. How to design in vitro assays to evaluate the compound’s biological activity while minimizing false positives?
- Methodological Answer :
- Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) in triplicate, normalized to vehicle controls.
- Counter-Screens : Include off-target panels (e.g., kinase or GPCR assays) to assess selectivity.
- Experimental Design : Adopt split-plot randomization (as in ) to control batch effects in multi-plate assays .
Q. How to assess the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer : Follow the INCHEMBIOL framework ():
- Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7.4, 25°C).
- Biotic Transformation : Use OECD 301F (ready biodegradability test) with activated sludge.
- Trophic-Level Effects : Conduct acute toxicity assays on Daphnia magna (48h LC50) and algal growth inhibition (72h IC50) .
Q. What theoretical frameworks guide the investigation of its pharmacological mechanisms?
- Methodological Answer : Anchor studies to receptor theory (e.g., two-state model for GPCR modulation) or enzyme kinetics (Michaelis-Menten for target inhibition). For mechanistic ambiguity, employ systems biology approaches (e.g., network pharmacology) to map multi-target interactions. Validate hypotheses using CRISPR/Cas9 gene-edited cell lines to isolate specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
